molecular formula C8H17NO2 B7919579 2-((S)-3-Methoxy-piperidin-1-yl)-ethanol

2-((S)-3-Methoxy-piperidin-1-yl)-ethanol

Cat. No.: B7919579
M. Wt: 159.23 g/mol
InChI Key: ITSAIKUTLAJVEH-QMMMGPOBSA-N
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Description

2-((S)-3-Methoxy-piperidin-1-yl)-ethanol is a chemical compound that features a piperidine ring substituted with a methoxy group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((S)-3-Methoxy-piperidin-1-yl)-ethanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-3-Methoxy-piperidine.

    Alkylation: The piperidine ring is then alkylated using an appropriate alkylating agent, such as ethylene oxide, under controlled conditions to introduce the ethanol moiety.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch or continuous flow reactors to scale up the synthesis process.

    Optimization: Optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

    Automation: Implementing automated systems for monitoring and controlling the synthesis process to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((S)-3-Methoxy-piperidin-1-yl)-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methoxy group or the ethanol moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety may yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-((S)-3-Methoxy-piperidin-1-yl)-ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-((S)-3-Methoxy-piperidin-1-yl)-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-((S)-3-Hydroxy-piperidin-1-yl)-ethanol: Similar structure but with a hydroxy group instead of a methoxy group.

    2-((S)-3-Methoxy-piperidin-1-yl)-propanol: Similar structure but with a propanol moiety instead of ethanol.

    2-((S)-3-Methoxy-piperidin-1-yl)-methanol: Similar structure but with a methanol moiety instead of ethanol.

Uniqueness

2-((S)-3-Methoxy-piperidin-1-yl)-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[(3S)-3-methoxypiperidin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-11-8-3-2-4-9(7-8)5-6-10/h8,10H,2-7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSAIKUTLAJVEH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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